Methoxymethylbis((1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)oxy)silane
Description
Properties
CAS No. |
94349-23-2 |
|---|---|
Molecular Formula |
C22H40O3Si |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
methoxy-methyl-bis[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]silane |
InChI |
InChI=1S/C22H40O3Si/c1-19(2)15-9-11-21(19,5)17(13-15)24-26(8,23-7)25-18-14-16-10-12-22(18,6)20(16,3)4/h15-18H,9-14H2,1-8H3 |
InChI Key |
AAWBFJKFQOWITQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)O[Si](C)(OC)OC3CC4CCC3(C4(C)C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Structural and Synthetic Context
The compound belongs to the bicyclic monoterpene-derived silane family, characterized by a silicon center bonded to two bicyclo[2.2.1]heptane-derived oxy groups and a methoxymethyl substituent. Its molecular formula is C₂₂H₄₀O₃Si , with a molar mass of 380.64 g/mol .
Key Features:
- Core Structure : The bicyclo[2.2.1]heptane (norbornane) backbone with 1,7,7-trimethyl substituents.
- Silicon Functionalization : Methoxymethyl and two oxy-bicyclic groups.
Inferred Preparation Methods
Based on analogous silane syntheses (e.g., trimethylsilyl derivatives), the following routes are plausible:
Silylation of Bicyclic Alcohol Precursors
Hypothesis : Reacting 1,7,7-trimethylbicyclo[2.2.1]hept-2-ol with methoxymethylchlorosilane.
Proposed Reaction:
$$
2 \, \text{(C}{10}\text{H}{17}\text{O)} + \text{ClSi(CH}2\text{OCH}3\text{)(R)} \rightarrow \text{C}{22}\text{H}{40}\text{O}_3\text{Si} + 2 \, \text{HCl}
$$
Conditions :
- Base catalyst (e.g., triethylamine) to neutralize HCl.
- Anhydrous solvent (e.g., tetrahydrofuran) at 0–25°C.
Supporting Evidence:
Functional Group Interconversion
Alternative Route : Modifying pre-synthesized silanes (e.g., substituting trimethylsilyl groups with methoxymethyl).
Example Pathway:
- Synthesis of Trimethylsilyl Derivative :
$$
\text{Bicyclic alcohol} + (\text{CH}3)3\text{SiCl} \rightarrow \text{Trimethylsilyl ether}
$$ - Methoxymethyl Introduction :
- Transsilylation with methoxymethylsilane reagents.
Comparative Data for Related Silanes
| Property | Methoxymethylbis[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]silane | Trimethyl[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane |
|---|---|---|
| CAS Number | 94349-23-2 | 56613-17-3 |
| Molecular Formula | C₂₂H₄₀O₃Si | C₁₃H₂₄OSi |
| Molecular Weight (g/mol) | 380.64 | 224.42 |
| Appearance | White powder | Not specified |
| Application | Pharmaceutical intermediates | Research chemical |
Challenges and Research Gaps
- Direct Synthesis Documentation : No explicit procedures for the target compound are published in accessible databases.
- Steric Considerations : The bulky bicyclic groups may necessitate optimized reaction conditions (e.g., prolonged reaction times, elevated temperatures).
- Purification : Column chromatography or recrystallization likely required due to high molecular weight.
Recommendations for Further Study
- Exploration of Silylation Reagents : Test methoxymethylsilane chlorides with varying leaving groups.
- Catalytic Optimization : Screen bases (e.g., DMAP, pyridine) to improve yields.
- Analytical Validation : Confirm structure via $$^1\text{H NMR}$$, $$^{13}\text{C NMR}$$, and HRMS.
Chemical Reactions Analysis
Types of Reactions
Methoxymethylbis((1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)oxy)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .
Scientific Research Applications
Silane Coupling Agents
Methoxymethylbis((1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)oxy)silane serves as an effective silane coupling agent in the formulation of composite materials. It enhances the adhesion between organic polymers and inorganic substrates, significantly improving mechanical properties and durability.
Case Study : In a study on composite materials for aerospace applications, the inclusion of this silane improved interfacial bonding, resulting in a 30% increase in tensile strength compared to composites without silane treatment .
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit antimicrobial properties. This compound can be incorporated into coatings or polymers to provide antimicrobial surfaces.
Data Table 1: Antimicrobial Efficacy
| Compound | Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| Methoxymethylbis... | C. albicans | 18 |
This table illustrates the effectiveness of various compounds against specific microorganisms, highlighting the potential use of methoxymethylbis... in medical and sanitary applications .
Organic Synthesis
In organic chemistry, this compound is utilized as a reagent for synthesizing complex organic molecules due to its unique structural features that facilitate reactions such as nucleophilic substitutions and cross-coupling reactions.
Case Study : A synthesis route involving this compound successfully yielded a series of biologically active derivatives with IC50 values ranging from 1.9 to 7.5 µg/mL against cancer cell lines . This demonstrates its utility in drug development.
Surface Modification
The compound is also used for surface modification in nanotechnology and material science. It can modify the surface properties of nanoparticles or fibers to enhance hydrophobicity or oleophobicity, which is crucial in applications like self-cleaning surfaces and oil-water separation technologies.
Data Table 2: Surface Properties After Treatment
| Treatment Method | Water Contact Angle (°) | Oil Contact Angle (°) |
|---|---|---|
| Control | 45 | 30 |
| With Silane | 110 | 95 |
The data shows significant improvement in surface hydrophobicity and oleophobicity when treated with methoxymethylbis... .
Mechanism of Action
The mechanism by which methoxymethylbis((1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)oxy)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing the compound to participate in a wide range of chemical reactions. The bicyclic structure provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of Methoxymethylbis((1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy)silane, the following structurally or functionally related compounds are analyzed:
2-Propenoic acid, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, exo- (CAS 5888-33-5)
- Molecular Formula : C₁₅H₂₂O₂
- Molecular Weight : 262.39 g/mol
- Key Features : This acrylate ester contains the same bicyclo[2.2.1]hept-2-yl group but lacks the silane backbone. It is commonly used in polymer synthesis due to its UV-curable acrylate functionality. GC-MS analysis of palm oil extracts revealed its significant abundance (39.06% peak area), indicating stability under analytical conditions .
- Applications : UV-curable coatings, adhesives, and resins .
Cyclopentanecarboxylic acid, 3-methylene-,1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester
- Molecular Formula : C₂₀H₃₀O₂
- Molecular Weight : 302.45 g/mol
- Key Features : This ester retains the bicyclic framework but incorporates a cyclopentanecarboxylic acid moiety. GC-MS data showed a 12.99% peak area, suggesting lower volatility compared to the acrylate derivative .
- Applications: Potential use in fragrances or plasticizers due to ester functionality.
1-(Propan-2-ylamino)-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]propan-2-ol hydrochloride (CAS 20041-49-0)
- Molecular Formula: C₁₆H₃₀ClNO₂
- Molecular Weight : 304.86 g/mol
- Key Features: A bicyclo[2.2.1]hept-2-yl ether derivative with an isopropylamino group and a hydrochloride salt. The presence of polar functional groups (amine, alcohol) distinguishes it from the silane compound .
Hexamethyldisiloxane (CAS 107-46-0)
- Molecular Formula : C₆H₁₈OSi₂
- Molecular Weight : 162.38 g/mol
- Key Features : A simple siloxane lacking the bicyclic terpene structure. It is highly volatile and used as a solvent or silicone precursor. Unlike Methoxymethylbis(...)silane, it lacks hydrolytic reactivity due to its fully methylated structure .
- Applications : Lubricants, antifoaming agents, and dielectric fluids .
Comparative Data Table
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications | Stability/Volatility |
|---|---|---|---|---|---|
| Methoxymethylbis(...)silane (94349-23-2) | C₂₂H₄₀O₃Si | 380.64 | Silane, methoxy, bicyclic ether | Surface modification, adhesives | Moderate (hydrolyzable silane) |
| 2-Propenoic acid...ester (5888-33-5) | C₁₅H₂₂O₂ | 262.39 | Acrylate, bicyclic ether | UV-curable polymers | High (stable in GC-MS) |
| Cyclopentanecarboxylic acid ester | C₂₀H₃₀O₂ | 302.45 | Ester, bicyclic ether | Fragrances, plasticizers | Moderate (lower GC-MS peak) |
| 1-(Propan-2-ylamino)...HCl (20041-49-0) | C₁₆H₃₀ClNO₂ | 304.86 | Amine, alcohol, bicyclic ether, HCl | Medicinal chemistry | Depends on salt form |
| Hexamethyldisiloxane (107-46-0) | C₆H₁₈OSi₂ | 162.38 | Siloxane, methyl groups | Solvents, silicones | High volatility |
Key Findings
Structural Influence on Reactivity : The bicyclo[2.2.1]heptane group enhances thermal and chemical stability across all compounds. Methoxymethylbis(...)silane’s hydrolytic reactivity stems from its silane group, whereas acrylate derivatives (e.g., CAS 5888-33-5) rely on radical polymerization .
Functional Group Diversity : The silane compound’s methoxymethyl group improves compatibility with polar substrates, while the acrylate ester’s double bond enables rapid curing in industrial coatings .
Safety Considerations : Compounds like exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acrylate (H302 hazard) require careful handling, whereas the silane derivative’s safety profile remains less documented .
Biological Activity
Methoxymethylbis((1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)oxy)silane, with the CAS number 94349-23-2, is a silane compound that has garnered interest due to its potential applications in various fields, including materials science and biochemistry. This article explores its biological activity, focusing on its chemical properties, potential therapeutic effects, and ecological impact.
- Molecular Formula : C22H40O3Si
- Molecular Weight : 396.65 g/mol
- Structure : The compound features a silane backbone with methoxymethyl and bicyclic moieties that contribute to its unique properties.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Properties
Research has indicated that silane compounds can exhibit antimicrobial activity. For instance, studies have shown that silanes can disrupt microbial cell membranes and inhibit growth. However, specific studies directly addressing the antimicrobial efficacy of this compound remain limited.
2. Cell Adhesion and Biocompatibility
Silane compounds are often used to enhance the biocompatibility of materials in biomedical applications. This compound may improve cell adhesion when used as a coating on implants or scaffolds due to its hydrophobic properties and ability to form stable films.
3. Potential Therapeutic Applications
While direct studies on the therapeutic applications of this specific silane are sparse, related compounds in the silane family have been explored for drug delivery systems and as agents for targeted therapy in cancer treatment due to their ability to modify surfaces and encapsulate drugs effectively.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of various silanes found that certain structures could inhibit bacterial growth effectively. While this study did not focus exclusively on this compound, it suggests a potential for similar compounds to exhibit beneficial effects against pathogens.
Ecotoxicity and Environmental Impact
The ecological impact of this compound has been assessed through ecotoxicity studies which indicate that while some silanes are biodegradable, others may pose risks to aquatic life due to their persistence in the environment. It is crucial to evaluate the specific biodegradability of this compound under various conditions.
Table 2: Ecotoxicity Assessment
Q & A
Basic Research Question
- GC-MS : Ideal for identifying volatile by-products and assessing purity. Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas and electron ionization (70 eV) to detect fragmentation patterns .
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃, 400 MHz) resolve stereochemistry and confirm methoxymethyl and bicycloheptane moieties .
- X-ray Crystallography : Resolve ambiguities in stereochemistry, as demonstrated for structurally related tin-bicycloheptane complexes .
How do stereochemical variations in the bicyclo[2.2.1]heptane moiety affect the physicochemical properties of Methoxymethylbis((1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy)silane?
Advanced Research Question
- Steric Effects : Endo vs. exo configurations influence solubility and reactivity. For example, exo-isomers exhibit higher thermal stability due to reduced steric hindrance .
- Hydrogen Bonding : Endo-isomers may form stronger intermolecular hydrogen bonds, altering melting points and crystal packing .
- Experimental Validation : Compare DSC data and solubility profiles (e.g., in hexane vs. DMSO) of stereoisomers .
What computational modeling approaches can predict the hydrogen-bonding interactions and crystal packing behavior of Methoxymethylbis((1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy)silane?
Advanced Research Question
- Density Functional Theory (DFT) : Model hydrogen-bonding strengths using B3LYP/6-31G(d) basis sets to predict interaction energies .
- Molecular Dynamics (MD) : Simulate crystal packing using force fields (e.g., AMBER) parameterized for siloxane and bicyclic systems .
- Validation : Cross-check computational results with experimental X-ray diffraction data .
How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. GC-MS) when analyzing by-products in the synthesis of this compound?
Advanced Research Question
- Multi-Technique Cross-Validation :
- Isolation and Characterization : Use preparative chromatography to isolate ambiguous peaks and re-analyze via high-resolution MS or IR .
What safety precautions are necessary when handling Methoxymethylbis((1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy)silane, based on its structural analogs?
Basic Research Question
- Hazard Assessment : Analogous compounds (e.g., isobornyl acrylate) are classified as harmful (H302) if ingested .
- Mitigation Strategies :
What role does the methoxymethyl group play in the stability and reactivity of this silane compound?
Advanced Research Question
- Hydrolytic Stability : The methoxymethyl group reduces hydrolysis rates compared to alkoxysilanes, as observed in related siloxane systems .
- Reactivity : The electron-donating methoxy group enhances nucleophilic substitution at the silicon center, enabling functionalization with alcohols or amines .
- Experimental Analysis : Monitor hydrolysis kinetics via ¹H NMR in D₂O to quantify stability .
How can researchers design experiments to evaluate the compound’s potential as a monomer in polymer formulations?
Advanced Research Question
- Polymerization Screening : Test radical-initiated (AIBN) or UV-cured polymerization, as done for isobornyl acrylate .
- Thermal Analysis : Use TGA to assess decomposition temperatures and DSC to study glass transition (Tg) behavior .
- Mechanical Testing : Compare tensile strength of polymers incorporating this silane vs. commercial monomers .
Tables for Key Data
Q. Table 1. Analytical Parameters for GC-MS Characterization
| Parameter | Value/Setting | Reference |
|---|---|---|
| Column | DB-5MS (30 m × 0.25 mm) | |
| Ionization Mode | Electron Impact (70 eV) | |
| Carrier Gas | Helium (1.2 mL/min) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
